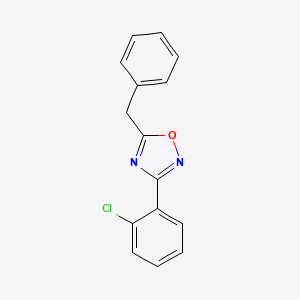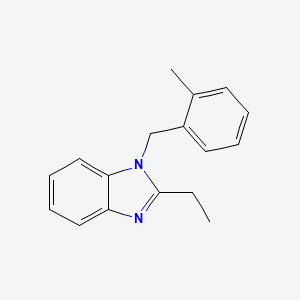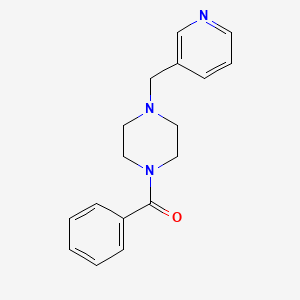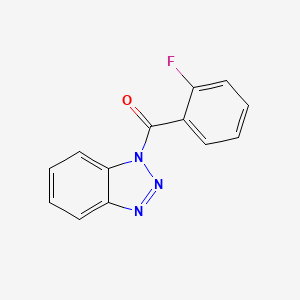
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.
作用機序
The exact mechanism of action of 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
One of the advantages of using 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This makes it a suitable compound for studying the mechanisms of various diseases and developing new therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole. One of the areas of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological activities of this compound. In addition, the use of this compound as a potential therapeutic agent for various diseases, such as cancer and Alzheimer's disease, needs to be further explored.
Conclusion
In conclusion, 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown promising results in scientific research for its potential therapeutic applications. Its diverse biological activities, mechanism of action, and biochemical and physiological effects make it a suitable compound for studying the mechanisms of various diseases and developing new therapeutic agents. However, further research is needed to fully understand its molecular targets and signaling pathways and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzohydrazide with benzylidene malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds via a cyclization process to form the oxadiazole ring. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. In addition, this compound has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
5-benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)15-17-14(19-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHFUBMBRJOMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-isopropyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695334.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)
![1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)




![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)